molecular formula C13H11N5OS3 B2655374 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001829-94-2

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2655374
CAS RN: 1001829-94-2
M. Wt: 349.45
InChI Key: OMYDWTPUOHMKLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific properties of the starting materials and the desired final product .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The pyridine ring, for example, is a common site of substitution reactions. The thiadiazole ring and the urea group could also potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can often be predicted based on the structure of the compound .

Scientific Research Applications

Synthesis Techniques

A novel approach to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, employs microwave irradiation for efficient and rapid synthesis. This method offers an advantageous reduction in reaction time and improved yields compared to conventional heating techniques. The derivatives synthesized through this process were characterized by NMR, ESI-MS, and elemental analysis, with some structures further confirmed by X-ray single crystal diffraction (Kejian Li & Wenbin Chen, 2008).

Anticancer Activity

Research into novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has identified several compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibit minimal cellular toxicity and induce apoptosis through the PI3K/Akt signaling pathway, highlighting their potential as therapeutic agents for CML and possibly other cancers (Weiwei Li et al., 2019).

Cytokinin-like Activity

Some urea derivatives demonstrate cytokinin-like activity, which is crucial for cell division and differentiation in plant biology. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are valuable for in vitro plant morphogenesis studies. Recent advancements have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).

Fungicidal Activities

The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This highlights the potential of such urea derivatives in developing new fungicides to protect crops from fungal diseases (Xinjian Song et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This could involve binding to a specific protein, disrupting a cellular process, or a variety of other actions. Without specific studies, it’s hard to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some compounds are toxic, while others are relatively safe. Without specific information, it’s hard to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, and properties. It could also involve testing its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

1-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c19-11(15-10-4-2-6-20-10)16-12-17-18-13(22-12)21-8-9-3-1-5-14-7-9/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDWTPUOHMKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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